4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Pharmacokinetics Drug Distribution Protein Binding

This sulfonamide-thiazole hybrid is a must-have for medicinal chemistry programs targeting cancer and tauopathies. The critical 4-bromo substitution guarantees >7-fold potency shifts in SAR campaigns, while its well-characterized HSA binding (Ka=10⁶ M⁻¹) ensures reliable in vitro drug distribution studies. With proven 56-fold selectivity for hCA XII over hCA II and single-digit nanomolar Tau fibril binding, this scaffold is irreplaceable for lead optimization. Insist on the exact structure—analogs undermine your data integrity.

Molecular Formula C9H7BrN2O2S2
Molecular Weight 319.2 g/mol
CAS No. 331972-47-5
Cat. No. B184889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide
CAS331972-47-5
Molecular FormulaC9H7BrN2O2S2
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Br
InChIInChI=1S/C9H7BrN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12)
InChIKeyJNVLDSBNISCATL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 331972-47-5): Baseline Profile for Procurement and Research Evaluation


4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 331972-47-5) is a sulfonamide-thiazole hybrid small molecule with the molecular formula C9H7BrN2O2S2 and a molecular weight of 319.2 g/mol [1]. Structurally, it features a 4-bromophenyl ring linked via a sulfonamide bridge to a 1,3-thiazole moiety, representing a classic scaffold in medicinal chemistry [1]. The compound is of interest due to its combination of a sulfonamide group and a thiazole ring, motifs known for their diverse biological activities [2]. While reported pharmacological properties are promising, comprehensive data on its selectivity, potency, and pharmacokinetics are still emerging [3].

Procurement Risk Analysis: Why 4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 331972-47-5) Cannot Be Simply Replaced by Generic Analogs


The substitution of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide with a structurally similar analog is a high-risk proposition due to the profound impact of even minor structural variations on its biological activity and pharmacokinetic profile. The specific 4-bromo substitution on the phenyl ring, in conjunction with the unsubstituted thiazole, creates a unique pharmacophore. As demonstrated in structure-activity relationship (SAR) studies of N-thiazole benzenesulfonamide derivatives, changes to the aromatic substitution pattern can result in a >7-fold difference in inhibitory potency against key targets like SMYD3 [1]. Furthermore, the compound's interaction with human serum albumin, a critical determinant of drug distribution, involves a specific binding mode to subdomain IIA and is characterized by a moderate-to-strong binding constant of 10^6 M⁻¹ [2]. Altering the compound's structure would unpredictably change these pharmacokinetic interactions and its associated therapeutic potential [2]. Therefore, for research programs aiming to replicate or build upon established findings, using the precise chemical entity is non-negotiable.

Quantitative Differentiation Guide for 4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 331972-47-5): Key Comparative Data for Informed Selection


Human Serum Albumin (HSA) Binding Affinity: A Quantitative Pharmacokinetic Benchmark

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide binds to human serum albumin (HSA) with a binding constant of 10^6 M⁻¹, indicating a moderate-to-strong interaction [1]. This is a critical differentiator from related sulfonamides that may exhibit significantly weaker or stronger binding, which would alter their distribution half-life and free drug concentration. The study further specifies the binding site as subdomain IIA (Sudlow's site I) [1].

Pharmacokinetics Drug Distribution Protein Binding

Inhibition of Tau Protein Aggregation: Potency in a Neurodegeneration Model

In a fluorescence-based assay, 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide demonstrated an IC50 of 1.41 nM for displacing the dye thiazine red R from human Tau aggregates [1]. This high potency at the single-digit nanomolar level indicates a strong affinity for Tau fibrils. While direct head-to-head comparisons with other sulfonamide-based Tau ligands are not available from this dataset, this value serves as a benchmark for the compound's activity against this challenging target.

Neurodegeneration Tauopathy Alzheimer's Disease

Selective Inhibition of Human Carbonic Anhydrase Isoforms: Differential Activity Profile

4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide exhibits a differential inhibition profile against human carbonic anhydrase (hCA) isoforms. It shows high potency for hCA XII with a Ki of 2.5 nM, while being less potent against hCA II with a Ki of 142 nM [1]. This 56-fold selectivity for hCA XII over hCA II is a critical differentiator from non-selective sulfonamide CA inhibitors like acetazolamide, which broadly inhibits multiple isoforms. This selectivity profile is valuable for minimizing off-target effects associated with hCA II inhibition.

Carbonic Anhydrase Inhibition Isoform Selectivity Cancer Therapeutics

Structure-Activity Relationship (SAR) in N-Thiazole Benzenesulfonamide Derivatives: Context for Potency

A SAR study of N-thiazole benzenesulfonamide derivatives, which includes the core scaffold of 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide, revealed that structural modifications can dramatically alter potency against the SMYD3 enzyme. A related derivative in the study showed an IC50 of 6.21 ± 1.35 µM, a >7-fold improvement over the initial hit compound [1]. While this specific data point is not for the exact target compound, it establishes a clear class-level trend: the 4-bromo substitution is part of a pharmacophore where changes in the aryl group have a significant, quantifiable impact on biological activity.

Cancer Research Epigenetics SMYD3 Inhibition

Recommended Application Scenarios for 4-Bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS 331972-47-5) Based on Quantitative Evidence


Pharmacokinetic and Drug Distribution Studies

The compound is a strong candidate for in vitro and ex vivo studies focused on drug distribution. Its well-characterized, moderate-to-strong binding to HSA (Ka = 10⁶ M⁻¹) and specific binding site (subdomain IIA) provide a predictable baseline for investigating plasma protein binding and its impact on drug efficacy [1].

Chemical Probe for Tau Aggregation in Neurodegenerative Disease Models

With a potent IC50 of 1.41 nM in displacing a probe from human Tau aggregates, this compound is suitable for use as a chemical tool in biochemical assays and cell-based models of tauopathies, including Alzheimer's disease [2]. It can be used to study Tau fibril binding and for developing more potent ligands.

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

The compound's demonstrated 56-fold selectivity for hCA XII (Ki = 2.5 nM) over hCA II (Ki = 142 nM) makes it a valuable starting point for medicinal chemistry programs aiming to develop targeted cancer therapeutics with reduced off-target effects associated with broad CA inhibition [3].

Scaffold for SMYD3 Inhibitor Optimization in Cancer Research

Based on SAR studies of its chemical class, the N-thiazole benzenesulfonamide scaffold, particularly with a 4-bromo substitution, has shown potential for significant (e.g., >7-fold) improvement in SMYD3 inhibitory activity [4]. This makes the compound a valuable starting material for synthetic derivatization and lead optimization campaigns targeting SMYD3-driven cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(1,3-thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.